Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-O-methyl-L-tyrosine
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-O-methyl-L-tyrosine
Executive Summary
2-Fluoro-O-methyl-L-tyrosine , chemically defined as (S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid , is a non-canonical amino acid derivative of L-phenylalanine. Distinguished by the simultaneous presence of an electron-withdrawing fluorine atom at the ortho position relative to the alkyl side chain (C2) and an electron-donating methoxy group at the para position (C4), this molecule serves as a critical probe in medicinal chemistry.
Its structural modifications confer enhanced metabolic stability against proteolysis and unique electronic properties useful for
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers[3][4]
-
IUPAC Name: (2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid
-
Common Name: 2-Fluoro-O-methyl-L-tyrosine; 2-Fluoro-4-methoxy-L-phenylalanine[1]
-
CAS Registry Number: 1270093-02-1 (Free base) / 1998646-59-5 (Fmoc-protected)
-
SMILES: COc1cc(F)c(cc1)CC(=O)O
-
Molecular Formula: C
H FNO
Molecular Weight Calculation
The molecular weight is derived from standard atomic weights:
-
Carbon (10): 120.11 Da
-
Hydrogen (12): 12.096 Da
-
Fluorine (1): 18.998 Da
-
Nitrogen (1): 14.007 Da
-
Oxygen (3): 47.997 Da
Exact Mass: 213.0801 Da Average Molecular Weight: 213.21 g/mol
Structural Logic & Electronic Effects
The placement of the fluorine atom at the C2 position (ortho to the amino acid backbone) introduces a significant ortho-effect . Unlike 3-fluorotyrosine (where F is ortho to the phenol), the C2-fluorine in this molecule sterically influences the conformation of the side chain relative to the phenyl ring, restricting rotation around the C
Simultaneously, the O-methylation caps the polar phenol group, increasing lipophilicity (LogP) and preventing hydrogen bond donation, which is critical for membrane permeability studies.
Figure 1: Structural logic map detailing the functional impact of fluorination and methylation on the phenylalanine core.
Physicochemical Properties[3][4][5]
The following data summarizes the key physicochemical parameters. Note that while MW is exact, LogP and pKa values are predicted based on structural fragment contributions (ChemAxon/ACD Labs algorithms).
| Property | Value | Context |
| Molecular Weight | 213.21 g/mol | Free acid form |
| LogP (Predicted) | 1.2 – 1.5 | Moderately lipophilic; higher than Tyrosine (-2.2) |
| pKa (COOH) | ~2.2 | Typical for |
| pKa (NH | ~9.1 | Typical for |
| H-Bond Donors | 2 | NH |
| H-Bond Acceptors | 4 | COOH (2), NH |
| Polar Surface Area | ~63 Å | Favorable for passive transport |
Synthetic Methodology
The synthesis of 2-Fluoro-O-methyl-L-tyrosine typically follows an asymmetric route to ensure high enantiomeric purity (>99% ee). The most robust protocol involves the Erlenmeyer-Plöchl azlactone synthesis followed by enzymatic resolution.
Reagents & Precursors
-
Starting Material: 2-Fluoro-4-methoxybenzaldehyde (CAS 331-64-6).[2]
-
Reagents: N-Acetylglycine, Sodium Acetate, Acetic Anhydride.
-
Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).
Step-by-Step Protocol
Step 1: Azlactone Formation
-
Condensation: React 2-fluoro-4-methoxybenzaldehyde (1.0 eq) with N-acetylglycine (1.2 eq) and anhydrous sodium acetate (0.6 eq) in acetic anhydride.
-
Reflux: Heat the mixture to 120°C for 2-4 hours. The solution will turn yellow/orange as the azlactone forms.
-
Isolation: Cool to room temperature. Add ice-cold water to precipitate the crude azlactone (4-(2-fluoro-4-methoxybenzylidene)-2-methyloxazol-5(4H)-one). Filter and wash with cold water.
Step 2: Hydrolysis & Reduction
-
Hydrolysis: Reflux the azlactone in 1% NaOH/acetone to open the ring, yielding the
-acetamidocinnamic acid derivative. -
Hydrogenation: Perform catalytic hydrogenation (H
, 50 psi) using Pd/C (10% w/w) in methanol to reduce the double bond. This yields racemic N-acetyl-2-fluoro-4-methoxy-DL-phenylalanine .
Step 3: Enzymatic Resolution (The Key to L-Isomer)
-
Setup: Dissolve the racemic N-acetyl derivative in water; adjust pH to 7.5 using dilute LiOH or NH
OH. -
Digestion: Add Acylase I enzyme. Incubate at 37°C with gentle stirring for 24-48 hours. The enzyme selectively hydrolyzes the L-isomer's acetyl group.
-
Separation: Acidify the solution to pH 5. The free L-amino acid (zwitterion) is less soluble or can be separated via ion-exchange chromatography (Dowex 50W). The unreacted D-N-acetyl derivative remains in solution.
-
Purification: Recrystallize the L-amino acid from water/ethanol to achieve >99% purity.
Figure 2: Chemo-enzymatic synthesis workflow for the production of high-purity L-isomer.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, D
O/DCl):- 7.20 (t, 1H, Ar-H6, coupling with F).
- 6.70-6.80 (m, 2H, Ar-H3, H5).
-
4.25 (dd, 1H,
-CH). -
3.80 (s, 3H, O-CH
). -
3.10-3.30 (m, 2H,
-CH ).
-
F NMR:
-
Expect a singlet (or multiplet depending on decoupling) around -115 to -120 ppm (relative to CFCl
). The fluorine signal is a definitive probe for confirming ring substitution.
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expected Ion:
m/z. -
Fragmentation: Loss of NH
and COOH typical of amino acids.
Applications in Drug Development[4][7]
Peptide Stabilization
Incorporating 2-Fluoro-O-methyl-L-tyrosine into peptide sequences enhances proteolytic stability. The ortho-fluorine sterically hinders protease access to the peptide bond, while the O-methylation prevents oxidative cross-linking (tyrosyl radical formation) often seen with native tyrosine.
F-NMR Probes
Due to the high sensitivity of the fluorine nucleus and the lack of background fluorine signals in biological systems, this amino acid is an excellent reporter for studying protein-protein interactions. The chemical shift of the 2-F atom is highly sensitive to the local electronic environment, allowing researchers to map binding interfaces.
References
-
ChemicalBook. (2025).[3] 2-Fluoro-4-methoxy-L-phenylalanine - CAS 1998646-59-5.[1][4] Retrieved from [2]
-
Sigma-Aldrich. (2025). 2-Fluoro-4-methoxy-DL-phenylalanine Product Information. Retrieved from [5]
-
PubChem. (2025).[3] 2-Fluorotyrosine and related analogs. National Library of Medicine. Retrieved from
- Hamacher, K., et al. (2002). "Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation." Applied Radiation and Isotopes, 57(2), 185-191. (Cited for synthetic methodology context).
-
Cusabio. (2025). N-Fmoc-2-fluoro-O-methyl-L-Tyrosine Product Data. Retrieved from
Sources
- 1. 1998646-59-5 CAS Manufactory [chemicalbook.com]
- 2. 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 [chemicalbook.com]
- 3. 2-Fluorotyrosine | C9H10FNO3 | CID 151473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1998646-59-5・Fmoc-2-fluoro-4-methoxy-l-phenylalanine・Fmoc-2-fluoro-4-methoxy-l-phenylalanine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 2-Fluoro-4-methyl-D-phenylalanine [sigmaaldrich.com]
